

In-Depth Technical Guide: Chemical Structure and Properties of NOTA-COG1410

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NOTA-COG1410	
Cat. No.:	B12378005	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOTA-COG1410 is a promising molecular agent with significant potential in both therapeutic and diagnostic applications. It comprises the apolipoprotein E (ApoE) mimetic peptide COG1410, known for its neuroprotective and anti-inflammatory properties, conjugated with the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). This conjugation allows for the radiolabeling of COG1410 with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga), for in vivo imaging using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies of **NOTA-COG1410**, with a focus on its application as a PET imaging agent targeting the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).

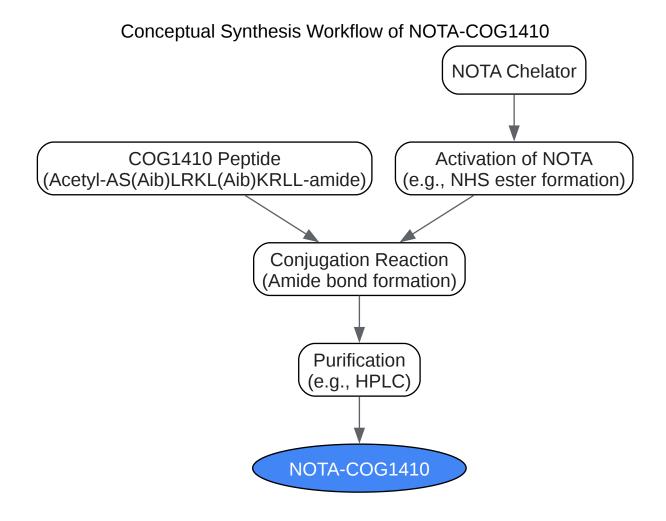
Chemical Structure and Synthesis

NOTA-COG1410 is a complex molecule resulting from the covalent linkage of the synthetic peptide COG1410 to the NOTA chelator.

COG1410 Peptide

COG1410 is a 12-amino acid peptide derived from the receptor-binding region of human apolipoprotein E (ApoE).[1] To enhance its stability and therapeutic efficacy, it incorporates aminoisobutyric acid (Aib) substitutions.[1]

Sequence: Acetyl-AS(Aib)LRKL(Aib)KRLL-amide[1]


NOTA Chelator

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a macrocyclic chelating agent widely used in nuclear medicine for its ability to stably coordinate with various radiometals, including Gallium-68.

NOTA-COG1410 Conjugate

The synthesis of **NOTA-COG1410** involves the conjugation of a NOTA derivative to the COG1410 peptide. While the precise linkage details are often proprietary, a common strategy involves activating one of the carboxylic acid groups of NOTA and reacting it with a primary amine on the peptide, such as the N-terminus or the side chain of a lysine residue.

Visual Representation of the Synthesis Workflow:

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of the **NOTA-COG1410** conjugate.

Physicochemical and Biological Properties

NOTA-COG1410 has been primarily investigated as a PET imaging agent targeting the TREM2 receptor, which is overexpressed on tumor-associated macrophages (TAMs) in various cancers.

Property	Data	Reference
Target	Triggering Receptor Expressed on Myeloid cells 2 (TREM2)	
Peptide Sequence	Acetyl- AS(Aib)LRKL(Aib)KRLL-amide	[1]
Chelator	1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA)	N/A
Radionuclide	Gallium-68 (⁶⁸ Ga)	
Application	Positron Emission Tomography (PET) Imaging	
In Vivo Tumor Uptake	High uptake in TREM2- expressing tumors	_
Specificity	Can distinguish tumors from inflammation	-

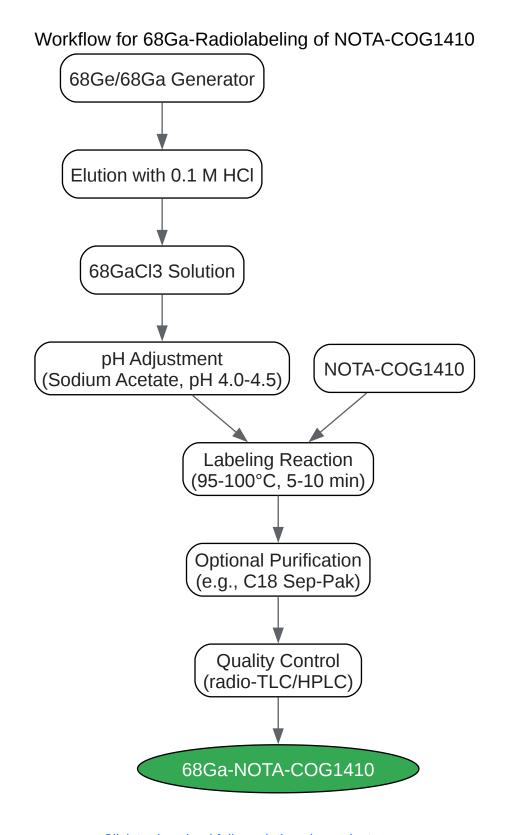
Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. The following sections outline the general methodologies for the synthesis, radiolabeling, and evaluation of **NOTA-COG1410**.

Synthesis of NOTA-COG1410

A detailed, step-by-step protocol for the synthesis of **NOTA-COG1410** is not publicly available. However, a general procedure for conjugating a NOTA chelator to a peptide is as follows:

- Peptide Synthesis: COG1410 is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
- NOTA Activation: A commercially available activated form of NOTA, such as NOTA-NHS ester, is used.
- Conjugation: The synthesized COG1410 peptide is dissolved in a suitable buffer (e.g., bicarbonate buffer, pH 8.5). The activated NOTA is then added in a molar excess and the reaction is allowed to proceed at room temperature for several hours.
- Purification: The resulting NOTA-COG1410 conjugate is purified using reverse-phase highperformance liquid chromatography (RP-HPLC).
- Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.


Radiolabeling with Gallium-68

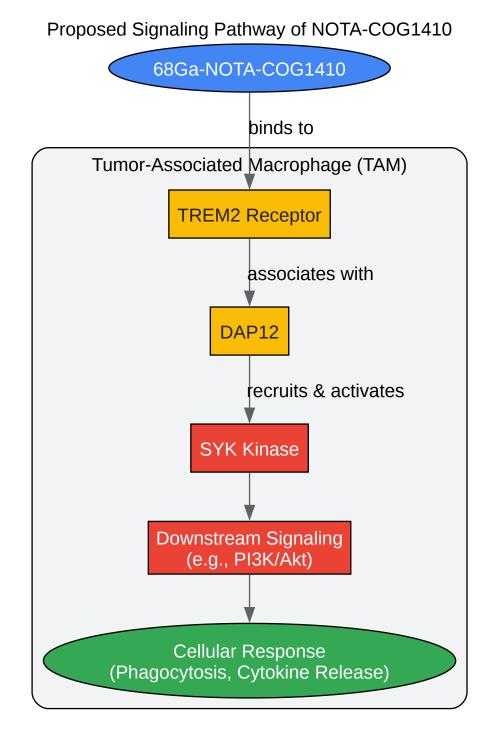
The following is a general protocol for the radiolabeling of a NOTA-conjugated peptide with ⁶⁸Ga:

- Elution of ⁶⁸Ga: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1
 M HCI.
- Buffering: The pH of the ⁶⁸Ga eluate is adjusted to 4.0-4.5 using a suitable buffer, such as sodium acetate.
- Labeling Reaction: The **NOTA-COG1410** conjugate is added to the buffered ⁶⁸Ga solution. The reaction mixture is then heated at 95-100°C for 5-10 minutes.
- Quality Control: The radiochemical purity of the final ⁶⁸Ga-NOTA-COG1410 product is determined by radio-thin-layer chromatography (radio-TLC) or radio-HPLC.

Visual Representation of the Radiolabeling Workflow:

Click to download full resolution via product page

Caption: General workflow for the radiolabeling of NOTA-COG1410 with Gallium-68.



Signaling Pathways and Mechanism of Action

COG1410, as an ApoE mimetic, is believed to exert its biological effects through interaction with ApoE receptors, including the Low-Density Lipoprotein Receptor (LDLR) family and TREM2. The binding of **NOTA-COG1410** to TREM2 on TAMs is the basis for its use as a PET imaging agent for cancer.

Visual Representation of the Proposed Signaling Cascade:

Click to download full resolution via product page

Caption: Proposed signaling pathway initiated by the binding of ⁶⁸Ga-**NOTA-COG1410** to the TREM2 receptor on TAMs.

Preclinical Data

Preclinical studies have demonstrated the potential of ⁶⁸Ga-**NOTA-COG1410** as a specific PET probe for imaging TREM2-expressing tumors.

Biodistribution

Ex vivo biodistribution studies in tumor-bearing mice have shown high uptake of ⁶⁸Ga-**NOTA-COG1410** in tumors with high TREM2 expression. While specific %ID/g values from the primary literature are not readily available, the data indicates favorable tumor-to-background ratios.

PET Imaging

Micro-PET/CT imaging studies have confirmed the in vivo targeting of ⁶⁸Ga-**NOTA-COG1410** to TREM2-positive tumors. The tracer accumulation in the tumor allows for clear visualization and differentiation from surrounding healthy tissue and areas of inflammation.

Conclusion

NOTA-COG1410 is a promising theranostic agent that combines the therapeutic potential of the COG1410 peptide with the diagnostic capabilities of PET imaging. Its ability to specifically target the TREM2 receptor opens up new avenues for the diagnosis and monitoring of diseases characterized by high TREM2 expression, particularly in the context of oncology. Further research is warranted to fully elucidate its pharmacokinetic profile, binding affinity, and clinical utility. This technical guide provides a foundational understanding for researchers and drug development professionals interested in advancing the study and application of this novel molecular probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Synthesis and Evaluation of 68Ga-NOTA-COG1410 Targeting to TREM2 of TAMs as a Specific PET Probe for Digestive Tumor Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [In-Depth Technical Guide: Chemical Structure and Properties of NOTA-COG1410]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378005#chemical-structure-and-properties-of-nota-cog1410]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com